2-(Oxetan-3-YL)acetic acid
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Overview
Description
2-(Oxetan-3-YL)acetic acid: is an organic compound that features a four-membered oxetane ring attached to an acetic acid moiety. The presence of the oxetane ring imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that oxetane derivatives can interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes, interacting with cellular membranes, or modulating gene expression . The specific interactions of 2-(Oxetan-3-YL)acetic acid with its targets are subject to ongoing research .
Biochemical Pathways
Oxetane derivatives have been shown to participate in a variety of biochemical processes, but the specific pathways influenced by this compound are still under investigation .
Result of Action
As a new chemical entity, its effects on cellular processes and molecular pathways are still being investigated .
Biochemical Analysis
Biochemical Properties
2-(Oxetan-3-YL)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, and can also influence gene expression by interacting with transcription factors . These interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the metabolic balance within cells, affecting overall cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These mechanisms determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-YL)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start from an epoxide, which undergoes ring-closing reactions to form the oxetane ring. The subsequent introduction of the acetic acid group can be achieved through various organic transformations, such as esterification followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxetane ring into more saturated structures.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols. Substitution reactions can lead to a variety of functionalized oxetane derivatives .
Scientific Research Applications
2-(Oxetan-3-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold in drug design.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-acetic acid: Similar to 2-(Oxetan-3-YL)acetic acid but contains an azetidine ring instead of an oxetane ring.
Pyrrolidine-3-acetic acid: Features a five-membered pyrrolidine ring.
Tetrahydrofuran-3-acetic acid: Contains a tetrahydrofuran ring, a five-membered ether ring
Uniqueness
This compound is unique due to the presence of the four-membered oxetane ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug design, offering advantages over similar compounds with larger ring systems .
Properties
IUPAC Name |
2-(oxetan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPCGQVHNWRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716620 |
Source
|
Record name | (Oxetan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310381-54-4 |
Source
|
Record name | (Oxetan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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